molecular formula C21H21N3O B2705181 N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide CAS No. 2034432-33-0

N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide

Cat. No. B2705181
CAS RN: 2034432-33-0
M. Wt: 331.419
InChI Key: FBGHCRSLQAMDIZ-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-3-ylmethyl)-4-propylbenzamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of bidentate ligand . Bipyridines are often used in coordination chemistry . The compound also contains a benzamide group, which is a common motif in pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The bipyridine moiety could potentially coordinate with metal ions, leading to interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the bipyridine and benzamide moieties. Bipyridines can act as ligands in coordination chemistry, while benzamides can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Techniques such as thermal analysis, X-ray diffraction, and IR spectroscopy could be used to investigate these properties .

Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They can interact with different molecules through non-covalent interactions, leading to supramolecular structures with interesting properties .

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives are known as excellent ligands in coordination chemistry . They have an impact in many fields including catalysis and material chemistry .

Photosensitizers

Bipyridines can also be used as photosensitizers . Photosensitizers are molecules that produce chemical changes upon absorbing light. They are used in a variety of scientific applications, including photodynamic therapy and solar energy conversion .

Viologens

With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Viologens are used in a variety of applications, including electrochromic devices, redox flow batteries, and molecular electronics .

Supramolecular Structures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Synthesis Methods

Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound in areas such as medicinal chemistry or materials science. Its bipyridine moiety could make it interesting for the development of metal-organic frameworks or other coordination compounds .

properties

IUPAC Name

4-propyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-15-19-5-3-12-23-20(19)17-10-13-22-14-11-17/h3,5-14H,2,4,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGHCRSLQAMDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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